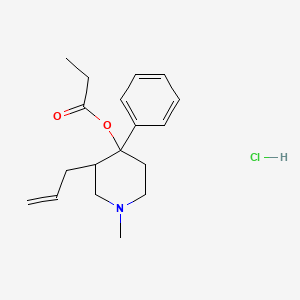
Imidazolidine, 2-pentafluoroethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine, 2-pentafluoroethyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the broader class of imidazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the pentafluoroethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes . For the synthesis of 2-pentafluoroethyl-imidazolidine, the reaction typically involves the use of pentafluoroethyl aldehyde and ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of imidazolidine derivatives often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can further improve the reaction rate and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Imidazolidine, 2-pentafluoroethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-25°C.
Reduction: Lithium aluminum hydride; temperature range: -10-25°C.
Substitution: Sodium hydride, organolithium compounds; temperature range: -78-25°C.
Major Products Formed:
Oxidation: Imidazolidinones.
Reduction: Amines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
Imidazolidine, 2-pentafluoroethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of imidazolidine, 2-pentafluoroethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the pentafluoroethyl group enhances its binding affinity and specificity towards certain enzymes and receptors . Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Imidazolidine: The parent compound, which lacks the pentafluoroethyl group, is less reactive and has different chemical properties.
Imidazolidin-2-one: A related compound that contains a carbonyl group, making it more prone to nucleophilic attack.
Imidazoline: A partially saturated derivative of imidazole, which has different pharmacological properties and applications.
Uniqueness: Imidazolidine, 2-pentafluoroethyl- stands out due to the presence of the pentafluoroethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specificity, such as in the development of pharmaceuticals and specialty chemicals .
Properties
CAS No. |
28462-90-0 |
|---|---|
Molecular Formula |
C5H7F5N2 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)imidazolidine |
InChI |
InChI=1S/C5H7F5N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3,11-12H,1-2H2 |
InChI Key |
XXWNWAHFOVJIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
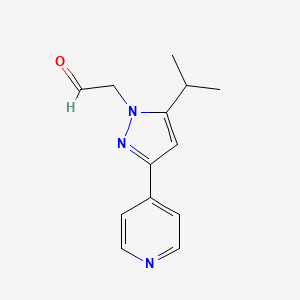
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

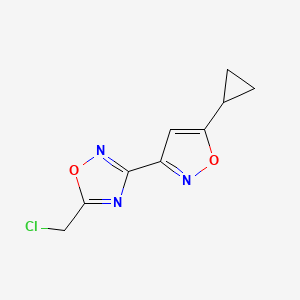
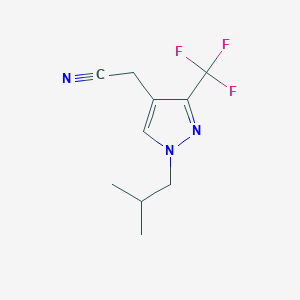
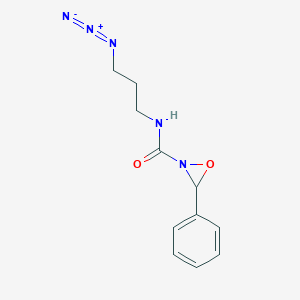
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
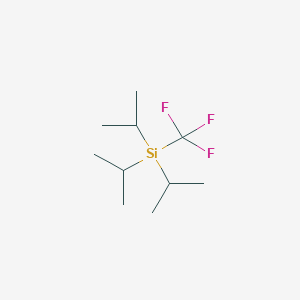
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
